molecular formula C9H17NO B12313700 3-(Oxolan-3-yl)piperidine

3-(Oxolan-3-yl)piperidine

Cat. No.: B12313700
M. Wt: 155.24 g/mol
InChI Key: HAAZITJLWXQIIU-UHFFFAOYSA-N
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Description

3-(Oxolan-3-yl)piperidine is a bicyclic organic compound comprising a piperidine ring (a six-membered amine heterocycle) fused with an oxolan (tetrahydrofuran, THF) ring at the 3-position. The oxolan moiety introduces a five-membered oxygen-containing ring, conferring unique steric and electronic properties. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as scaffolds for receptor binding and metabolic stability .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-(oxolan-3-yl)piperidine

InChI

InChI=1S/C9H17NO/c1-2-8(6-10-4-1)9-3-5-11-7-9/h8-10H,1-7H2

InChI Key

HAAZITJLWXQIIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-3-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of piperidine with oxirane derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 3-(Oxolan-3-yl)piperidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or oxolane derivatives.

Scientific Research Applications

3-(Oxolan-3-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-yl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Structural Analogs with Oxygen-Containing Rings

3-(3-Methyloxetan-3-yl)piperidine (CAS: 1903332-65-9)
  • Molecular Formula: C₈H₁₅NO
  • Molecular Weight : 155.2 g/mol
  • Key Features: Contains a four-membered oxetane ring with a methyl group at the 3-position. Applications include pharmaceuticals and material science .
2-(3-Ethyloxetan-3-yl)piperidine (CAS: 1903213-69-3)
  • Molecular Formula: C₉H₁₇NO
  • Molecular Weight : 169.3 g/mol
  • Key Features : Ethyl-substituted oxetane at the 2-position of piperidine. The ethyl group increases hydrophobicity, which may improve membrane permeability in agrochemical applications .
Compound Molecular Formula Molecular Weight (g/mol) Ring Size Substituent Position Key Applications
3-(Oxolan-3-yl)piperidine C₉H₁₇NO 155.2 5-membered (THF) 3-position Pharmaceuticals (inferred)
3-(3-Methyloxetan-3-yl)piperidine C₈H₁₅NO 155.2 4-membered (oxetane) 3-position Drug candidates, materials
2-(3-Ethyloxetan-3-yl)piperidine C₉H₁₇NO 169.3 4-membered (oxetane) 2-position Agrochemicals

Key Differences :

  • Ring Strain : Oxetanes (4-membered) exhibit higher strain than oxolans (5-membered), affecting synthetic accessibility and stability.
  • Substituent Effects : Ethyl/methyl groups and substitution positions (2- vs. 3-) influence steric hindrance and electronic interactions. For example, 2-substituted derivatives may alter piperidine ring conformation .

Piperidine vs. Piperazine Derivatives

highlights the structural and functional differences between piperidine and piperazine derivatives. Replacing the piperidine ring with piperazine (a six-membered ring with two nitrogen atoms) increases basicity and hydrogen-bonding capacity. For instance:

  • Compound I (piperidine derivative): Chair conformation with H⋯H contacts dominating crystal packing (67.5% of Hirshfeld surface).
  • Compound II (piperazine derivative): Similar conformation but with altered hydrogen-bonding patterns (65.9% H⋯H contacts) .

Implications for 3-(Oxolan-3-yl)piperidine : The oxolan substituent may stabilize the chair conformation of piperidine, while the ether oxygen could participate in weak intermolecular interactions (e.g., C–H⋯O), influencing solubility and crystallinity.

Biological Activity

3-(Oxolan-3-yl)piperidine is a heterocyclic compound characterized by a piperidine ring substituted with an oxolane (tetrahydrofuran) moiety. Its unique structural features contribute to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of 3-(oxolan-3-yl)piperidine can be achieved through various methods, often requiring specific conditions such as temperature control and the use of solvents or catalysts. Common synthetic routes include:

  • Base-Catalyzed Reactions : Using triethylamine as a base to enhance reaction efficiency.
  • Multi-Step Organic Synthesis : Involving the formation of intermediates that lead to the final product.

The biological activity of 3-(oxolan-3-yl)piperidine is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to modulate critical signaling pathways such as:

  • NF-kB Pathway : Involved in cellular processes including inflammation and immune responses.
  • PI3K/Akt Pathway : Plays a significant role in cell survival, growth, and metabolism.

These interactions suggest potential therapeutic applications in treating diseases related to these pathways.

Biological Activity and Therapeutic Potential

Research indicates that 3-(oxolan-3-yl)piperidine derivatives exhibit various pharmacological properties, making them promising candidates for drug development. Key findings include:

  • Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections.
  • Anticancer Properties : Modulation of signaling pathways may contribute to anti-proliferative effects in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralPotential efficacy against viral infections
AnticancerAnti-proliferative effects via pathway modulation
NeuroprotectivePossible neuroprotective effects under investigation

Case Studies and Research Findings

  • Case Study on Antiviral Effects :
    • A study evaluated the antiviral activity of piperidine derivatives, including 3-(oxolan-3-yl)piperidine, demonstrating significant inhibition of viral replication in vitro.
    • The mechanism involved interference with viral entry and replication processes.
  • Research on Anticancer Properties :
    • Investigations into the compound's effects on cancer cell lines revealed that it could induce apoptosis through the activation of the NF-kB pathway.
    • Further studies are needed to explore its efficacy in vivo.

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